molecular formula C30H27NO B583597 JWH 309 CAS No. 914458-42-7

JWH 309

Cat. No.: B583597
CAS No.: 914458-42-7
M. Wt: 417.5 g/mol
InChI Key: WVISOUYKTUUDFW-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Detailed synthetic routes and reaction conditions for JWH-309 are not widely documented. it is typically synthesized using organic chemistry techniques.
    • Industrial production methods are not well-established due to its limited use and regulatory restrictions.
  • Chemical Reactions Analysis

    • JWH-309 likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired modifications.
    • Major products formed from these reactions could include derivatives with altered cannabinoid properties.
  • Scientific Research Applications

      Chemistry: JWH-309 serves as a valuable tool for studying cannabinoid receptors and ligand binding.

      Biology: Researchers explore its effects on cell signaling pathways and potential therapeutic applications.

      Medicine: Although not approved for medical use, investigations may reveal insights into pain management or neurological disorders.

      Industry: Limited applications due to legal restrictions, but it could inspire novel drug development.

  • Mechanism of Action

    • JWH-309’s mechanism involves binding to CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
    • Activation of these receptors influences neurotransmitter release, immune responses, and pain perception.
  • Comparison with Similar Compounds

    • JWH-309’s uniqueness lies in its specific binding affinity for both CB1 and CB2 receptors.
    • Similar compounds include other naphthoylpyrrole-based cannabinoids like JWH-018, JWH-073, and AM-2201.

    Properties

    IUPAC Name

    naphthalen-1-yl-(5-naphthalen-1-yl-1-pentylpyrrol-3-yl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H27NO/c1-2-3-8-19-31-21-24(30(32)28-18-10-14-23-12-5-7-16-26(23)28)20-29(31)27-17-9-13-22-11-4-6-15-25(22)27/h4-7,9-18,20-21H,2-3,8,19H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVISOUYKTUUDFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C=C(C=C1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H27NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201016890
    Record name (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201016890
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    417.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    914458-42-7
    Record name JWH-309
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458427
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (naphthalen-1-yl)[5-(naphthalen-1-yl)-1-pentyl-1H-pyrrol-3-yl]methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201016890
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JWH-309
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LC7L6AM73
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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